(Dhqd) 2phal

Description

Significance of (DHQD)2PHAL as a Chiral Ligand in Organic Synthesis

(DHQD)2PHAL is a dimeric chiral ligand that plays a significant role in facilitating enantioselective reactions. Its efficacy stems from its ability to form highly organized chiral environments around metal centers, thereby directing the stereochemical outcome of catalytic processes. This ligand is particularly renowned for its application in the Sharpless asymmetric dihydroxylation (ADH) of olefins, a cornerstone reaction for introducing vicinal diol functionalities with high stereocontrol buchler-gmbh.combuchler-gmbh.comthieme-connect.deresearchgate.net. Beyond ADH, (DHQD)2PHAL has demonstrated utility in a variety of other asymmetric transformations, including copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC) reactions, where it acts as an accelerating ligand, and various halogenation reactions such as asymmetric chlorolactonization and selenolactonization buchler-gmbh.comsigmaaldrich.comacs.orgacs.org. The ligand's capacity to enhance enantioselectivity makes it indispensable for the synthesis of enantiomerically pure compounds, contributing significantly to the development of pharmaceuticals and other high-value chemical products . Furthermore, (DHQD)2PHAL is recognized for its potential as a "greener alternative product," aligning with principles of waste prevention and less hazardous chemical syntheses sigmaaldrich.comsigmaaldrich.com.

Historical Context of (DHQD)2PHAL in Enantioselective Transformations

The foundation for (DHQD)2PHAL's widespread use lies in the long-standing history of Cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956), in asymmetric synthesis psu.edursc.orgmdpi.com. These naturally occurring alkaloids have been instrumental in developing various chiral reagents, auxiliaries, and catalysts. The seminal work by Sharpless and his group in the late 1980s and early 1990s revolutionized olefin dihydroxylation by introducing catalytic amounts of osmium tetroxide in the presence of chiral Cinchona alkaloid ligands. This breakthrough transformed a previously racemic reaction into a highly enantioselective process buchler-gmbh.comthieme-connect.de. The development of dimeric ligands, such as (DHQD)2PHAL and its pseudo-enantiomer (DHQ)2PHAL, represented a significant advancement, offering superior performance and "remarkable ligand acceleration" compared to their monomeric counterparts buchler-gmbh.comthieme-connect.de. The commercial availability of pre-mixed reagents, known as AD-mix-α (containing (DHQ)2PHAL) and AD-mix-β (containing (DHQD)2PHAL), for the Sharpless ADH reaction underscores the established importance and practical utility of these ligands in synthetic chemistry buchler-gmbh.combuchler-gmbh.comsemanticscholar.org. Patent literature from the early 1990s also highlights the exploration of novel alkaloid derivatives, including dihydroquinidine (B8771983) derivatives, for asymmetric dihydroxylation, indicating the early stages of development for ligands like (DHQD)2PHAL google.com.

Structural Relationship and Comparative Catalytic Performance with Dihydroquinine Analogues (e.g., (DHQ)2PHAL)

(DHQD)2PHAL is structurally derived from dihydroquinidine, while its close analogue, (DHQ)2PHAL, is derived from dihydroquinine buchler-gmbh.combuchler-gmbh.comthieme-connect.desemanticscholar.org. Although dihydroquinidine and dihydroquinine are diastereomers, they function as pseudo-enantiomers in catalytic applications, meaning they induce opposite enantioselectivity in the product thieme-connect.dethieme-connect.com. The phthalazine (B143731) core serves as a rigid linker, connecting two dihydroquinidine units via ether linkages, which contributes to enhanced catalytic performance and stereochemical control compared to simpler monomeric ligands buchler-gmbh.comthieme-connect.de.

In the context of the Sharpless asymmetric dihydroxylation, the choice between (DHQD)2PHAL (used in AD-mix-β) and (DHQ)2PHAL (used in AD-mix-α) dictates the absolute configuration of the resulting vicinal diol buchler-gmbh.combuchler-gmbh.comthieme-connect.dethieme-connect.com. While both ligands are highly effective, subtle differences in their performance can be observed depending on the substrate and reaction conditions. For instance, in the dihydroxylation of various styrene (B11656) derivatives, (DHQD)2PHAL has been reported to achieve enantioselectivities exceeding 90% ee, whereas (DHQ)2PHAL has shown slightly lower, though still excellent, enantioselectivities around 85% ee in some studies .

The influence of solvent composition on catalytic activity and selectivity has also been investigated. Studies on aggregation-induced catalysis have demonstrated that modifying the ratio of tetrahydrofuran (B95107) (THF) to water can significantly enhance chiral induction for both ligands. For example, altering the THF/water ratio in the dihydroxylation of styrene with (DHQD)2PHAL led to an improved enantiomeric ratio (er) from 18:82 to 7:93, while (DHQ)2PHAL showed a corresponding shift from 18:82 to 12:88 under similar conditions semanticscholar.orgresearchgate.net.

In other catalytic systems, such as the asymmetric sulfenylation of ketone-derived enoxysilanes, (DHQ)2PHAL has sometimes outperformed (DHQD)2PHAL. For example, in one study, (DHQ)2PHAL achieved 84% conversion with a 61:39 er, while (DHQD)2PHAL resulted in moderate conversion and a 57:43 er in a related chlorolactonization reaction acs.org. However, it is crucial to note that the catalytic performance is highly substrate-dependent, and (DHQD)2PHAL remains a preferred ligand for many transformations due to its high efficiency and broad applicability buchler-gmbh.combuchler-gmbh.com.

Data Tables

Table 1: Selected Applications of (DHQD)2PHAL in Asymmetric Catalysis

| Reaction Type | Substrate Class | Typical Yield | Typical Enantioselectivity (ee) | Key Reference(s) |

| Sharpless Asymmetric Dihydroxylation (ADH) | Styrene Derivatives | High | >90% | |

| Sharpless Asymmetric Dihydroxylation (ADH) | Styrene (THF/H2O ratio dependent) | High | up to 97:3 (er) | semanticscholar.orgresearchgate.net |

| Copper(I)-catalyzed Azide–Alkyne Cycloaddition (CuAAC) | Various Alkynes & Azides | Excellent | High | buchler-gmbh.com |

| Asymmetric Chlorolactonization | 4-Aryl Pentenoic Acids | Moderate | up to 90% | acs.org |

| Asymmetric Selenolactonization | Olefinic Acids | Moderate | up to 96% | acs.org |

Table 2: Comparative Catalytic Performance: (DHQD)2PHAL vs. (DHQ)2PHAL

| Reaction Type | Ligand | Substrate Example | Conditions / Solvent Ratio (THF:H2O) | Typical Yield | Typical Enantioselectivity (er or ee) | Key Reference(s) |

| Sharpless ADH | (DHQD)2PHAL | Styrene Derivatives | Optimized | High | >90% ee | |

| Sharpless ADH | (DHQ)2PHAL | Styrene Derivatives | Optimized | High | ~85% ee | |

| Sharpless ADH | (DHQD)2PHAL | Styrene | 1:6 | High | 7:93 er | semanticscholar.orgresearchgate.net |

| Sharpless ADH | (DHQ)2PHAL | Styrene | 1:6 | High | 12:88 er | semanticscholar.orgresearchgate.net |

| Asymmetric Sulfenylation of (Z)-1a | (DHQD)2PHAL | (Z)-1a | Standard | Moderate | 57:43 er | acs.org |

| Asymmetric Sulfenylation of (Z)-1a | (DHQ)2PHAL | (Z)-1a | Standard | 84% | 61:39 er | acs.org |

Compound List

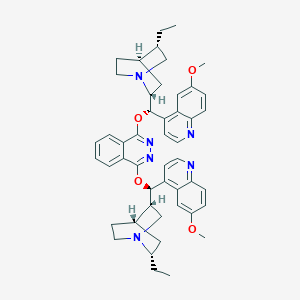

(DHQD)2PHAL (Hydroquinidine 1,4-phthalazinediyl diether)

(DHQ)2PHAL (Hydroquinine 1,4-phthalazinediyl diether)

Dihydroquinidine

Dihydroquinine

Quinine

Quinidine

Cinchonine

Cinchonidine

Properties

Molecular Formula |

C48H54N6O4 |

|---|---|

Molecular Weight |

779.0 g/mol |

IUPAC Name |

1-[(S)-[(2R,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-[(R)-[(3S,4S,6S)-6-ethyl-1-azabicyclo[2.2.2]octan-3-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-54-22-17-30(29)24-44(54)46(36-16-20-50-43-14-12-34(56-4)26-40(36)43)58-48-38-10-8-7-9-37(38)47(51-52-48)57-45(41-28-53-21-18-31(41)23-32(53)6-2)35-15-19-49-42-13-11-33(55-3)25-39(35)42/h7-16,19-20,25-26,29-32,41,44-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31+,32+,41-,44-,45+,46+/m1/s1 |

InChI Key |

SFEBTECTYBLBQS-NRHMAUILSA-N |

Isomeric SMILES |

CC[C@H]1C[C@@H]2CCN1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@H]8CCN7C[C@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC |

Canonical SMILES |

CCC1CC2CCN1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Dhqd 2phal

Classical Synthesis Protocols for (DHQD)₂PHAL

The synthesis of (DHQD)₂PHAL typically involves the coupling of dihydroquinidine (B8771983) with a phthalazine (B143731) precursor. A common and well-established method, often referred to as the Sharpless protocol, utilizes 1,4-dichlorophthalazine (B42487) as the electrophilic coupling agent and dihydroquinidine hydrochloride as the nucleophile. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH), in a refluxing solvent like toluene. This approach yields (DHQD)₂PHAL in good yields acs.orgresearchgate.netbuchler-gmbh.com.

Table 1: Classical Synthesis of (DHQD)₂PHAL

| Method/Reference | Key Reagents | Solvent | Conditions | Typical Yield |

| Sharpless Protocol acs.orgbuchler-gmbh.com | Dihydroquinidine hydrochloride, 1,4-dichlorophthalazine | Toluene | Reflux, K₂CO₃, KOH | Good |

| Modified Protocol researchgate.net | Dihydroquinidine, 1,4-dichlorophthalazine | Toluene | Reflux, K₂CO₃, KOH | Good |

(DHQD)₂PHAL is a key component in the commercially available "AD-mix-β" reagent, which is used in the Sharpless asymmetric dihydroxylation (AD) of olefins buchler-gmbh.comorganic-chemistry.org. This premixed reagent simplifies the AD reaction by containing the osmium tetroxide catalyst, a co-oxidant (like K₃Fe(CN)₆), and the chiral ligand (DHQD)₂PHAL.

Advanced Purification and Characterization Techniques for (DHQD)₂PHAL

Purification of synthesized (DHQD)₂PHAL is critical to ensure its effectiveness in catalysis. Flash column chromatography is a standard method employed, often using solvent systems such as ethyl acetate (B1210297), ethanol, and triethylamine (B128534) to remove impurities like 4-chlorophthalazin-1(2H)-one, which can arise from the 1,4-dichlorophthalazine precursor acs.org. High-performance liquid chromatography (HPLC) is also utilized for purity assessment and reaction monitoring acs.orgnih.gov.

Characterization of (DHQD)₂PHAL involves a suite of analytical techniques to confirm its structure, purity, and stereochemical integrity. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure and confirming the presence of all expected functional groups and the integrity of the dihydroquinidine units and phthalazine linker acs.orgnih.govresearchgate.netbeilstein-journals.org.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the empirical formula sigmaaldrich.com.

Optical Rotation: Measurement of specific rotation ([α]D) is crucial for assessing the enantiomeric purity and confirming the correct stereoisomer is obtained. For (DHQD)₂PHAL, a typical value is [α]²²/D −262° (c = 1.2 in methanol) sigmaaldrich.com.

X-ray Crystallography: This technique provides definitive proof of the absolute stereochemistry and detailed three-dimensional structure of the molecule researchgate.net.

Melting Point: The compound typically melts with decomposition around 160 °C sigmaaldrich.com.

UV-Vis Absorption Spectroscopy: Used to study the electronic properties and conjugation within the molecule, often in conjunction with aggregation studies nih.govresearchgate.net.

Elemental Analysis: Confirms the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen sigmaaldrich.com.

Table 2: Key Properties and Characterization of (DHQD)₂PHAL

| Property/Technique | Value / Description | Method/Notes | Reference |

| Assay | ≥95% | Standard purity specification | sigmaaldrich.com |

| Optical Activity | [α]²²/D −262°, c = 1.2 in methanol | Polarimetry | sigmaaldrich.com |

| Melting Point | 160 °C (dec.) | Decomposition point | sigmaaldrich.com |

| Empirical Formula | C₄₈H₅₄N₆O₄ | Elemental analysis | sigmaaldrich.com |

| Molecular Weight | 778.98 g/mol | Calculated from empirical formula | sigmaaldrich.com |

| CAS Number | 140853-10-7 | Chemical Abstracts Service | sigmaaldrich.com |

| NMR Spectroscopy | Characteristic signals for quinoline (B57606), quinuclidine (B89598), and phthalazine moieties | ¹H NMR, ¹³C NMR | acs.orgnih.govresearchgate.net |

| X-ray Crystallography | Confirms molecular structure and absolute stereochemistry | Single-crystal X-ray diffraction | researchgate.net |

| HPLC | Used for purity assessment and reaction monitoring | Chiral stationary phases can be used for enantiomeric excess determination acs.orgbeilstein-journals.org | acs.orgbeilstein-journals.org |

Design and Synthesis of Soluble Polymer-Supported (DHQD)₂PHAL Ligands

To leverage the benefits of heterogeneous catalysis, such as ease of separation and recyclability, while retaining the high reactivity and enantioselectivity of homogeneous systems, soluble polymer-supported (DHQD)₂PHAL ligands have been developed. These ligands are synthesized by covalently attaching the (DHQD)₂PHAL moiety, or its precursors, to soluble polymer backbones, such as polyethylene (B3416737) glycol (PEG) or functionalized polystyrene derivatives researchgate.netresearchgate.netusask.ca.

One strategy involves the polycondensation of a bis-cinchona alkaloid derivative, polyethylene glycol monomethyl ether (PEG-OMe), and terephthaloyl chloride. This method yields a soluble block copolymer-supported ligand that has demonstrated excellent performance in asymmetric dihydroxylation reactions, often showing increased reactivity and enantioselectivity compared to their homogeneous counterparts researchgate.netresearchgate.net. The soluble nature of these supported ligands allows for homogeneous reaction conditions, while their recovery can be achieved through precipitation upon addition of a non-solvent, followed by filtration researchgate.netcmu.edu. This approach offers a practical route to recyclable chiral catalysts, combining the advantages of both homogeneous and heterogeneous catalysis researchgate.netusask.ca.

Development of Novel (DHQD)₂PHAL Derivatives for Tailored Catalytic Activity

The inherent versatility of the (DHQD)₂PHAL scaffold has spurred the development of novel derivatives aimed at enhancing catalytic activity, broadening substrate scope, or enabling new transformations. Modifications can involve altering the phthalazine linker or introducing substituents onto the dihydroquinidine units.

Catalyst-Additive Combinations: (DHQD)₂PHAL, when used in combination with additives like benzoic acid, has been shown to be effective for catalytic asymmetric bromolactonization reactions. This combination acts as an "off-the-shelf" system, delivering high asymmetric induction comparable to specifically optimized catalysts for certain substrate classes researchgate.netresearchgate.net. The addition of benzoic acid can sometimes enhance conversion and enantioselectivity, potentially by assisting in the protonation of the ligand researchgate.net.

Expanded Catalytic Scope: Beyond its well-established role in Sharpless asymmetric dihydroxylation, (DHQD)₂PHAL has found application in other catalytic processes. It acts as an excellent accelerating ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the synthesis of 1,2,3-triazoles in water under mild conditions sigmaaldrich.comrsc.org. Furthermore, it has been employed in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling in aqueous media, demonstrating high stability and recyclability sigmaaldrich.comresearchgate.net. Its utility also extends to enantioselective halocyclizations, including chlorocyclizations and bromolactonizations, where it provides significant asymmetric induction researchgate.netrsc.org.

Tuning Enantioselectivity: Research has shown that the enantioselectivity of reactions catalyzed by (DHQD)₂PHAL can be modulated by adjusting reaction parameters. For instance, in asymmetric dihydroxylation, varying the ratios of cosolvents like tetrahydrofuran (B95107) (THF) and water can significantly enhance chiral induction, leading to improved enantiomeric excess (ee) values nih.gov. Similarly, lowering reaction temperatures can also lead to higher enantioselectivities in certain transformations acs.org.

Catalytic Applications of Dhqd 2phal in Diverse Asymmetric Reactions

Sharpless Asymmetric Dihydroxylation (AD) Mediated by (DHQD)₂PHAL

The Sharpless Asymmetric Dihydroxylation (AD) is a catalytic process that converts alkenes into chiral vicinal diols with high enantioselectivity. This reaction, developed by K. Barry Sharpless and his group, revolutionized the synthesis of chiral molecules by providing a reliable and versatile method to introduce two hydroxyl groups with precise stereochemical control. (DHQD)₂PHAL is one of the two principal chiral ligands that dictate the stereochemical outcome of this reaction.

Historical Development and Evolution of (DHQD)₂PHAL in AD Chemistry

The development of the Sharpless Asymmetric Dihydroxylation began with the recognition of the need for efficient methods to synthesize enantiomerically pure vicinal diols, which are prevalent motifs in natural products and pharmaceuticals. Early work built upon the racemic Upjohn dihydroxylation, which used osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) as a co-oxidant. The breakthrough came with the introduction of chiral ligands derived from cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956). These alkaloids, and their dihydro derivatives, were found to complex with OsO₄, creating a chiral environment that directed the dihydroxylation to one face of the alkene preferentially wikipedia.orgmdpi.comresearchgate.net.

(DHQD)₂PHAL, a dimeric derivative of dihydroquinidine (B8771983), was synthesized and employed as a chiral ligand in this process. Its dimeric structure, featuring two dihydroquinidine moieties linked by a phthalazine (B143731) backbone, was found to enhance catalytic activity and stereoselectivity compared to monomeric ligands buchler-gmbh.combuchler-gmbh.com. The development of these dimeric ligands, including (DHQD)₂PHAL and its enantiomer (DHQ)₂PHAL, marked a significant advancement, enabling chemists to achieve high enantiomeric excesses (ee) for a broad range of olefin substrates buchler-gmbh.comalfa-chemistry.com. The choice between (DHQD)₂PHAL and (DHQ)₂PHAL allows for the selective synthesis of either enantiomer of the vicinal diol product, offering remarkable synthetic flexibility wikipedia.orgalfa-chemistry.com.

Role of (DHQD)₂PHAL in AD-mix-β Formulations

To facilitate the practical application of the Sharpless AD, pre-mixed reagent kits were developed, known as "AD-mix." These kits contain the essential components for the reaction in optimized proportions, simplifying experimental procedures. AD-mix-β specifically contains (DHQD)₂PHAL as the chiral ligand wikipedia.orgbuchler-gmbh.combuchler-gmbh.comyale.eduscientificlabs.co.uksigmaaldrich.com. Typically, AD-mix-β comprises:

(DHQD)₂PHAL (the chiral ligand)

Potassium osmate dihydrate (K₂OsO₂(OH)₄, the source of osmium)

Potassium ferricyanide (B76249) (K₃Fe(CN)₆, the stoichiometric oxidant)

Potassium carbonate (K₂CO₃, a buffer to maintain slightly basic pH, which is optimal for the reaction) buchler-gmbh.comscientificlabs.co.uksigmaaldrich.com.

The use of AD-mix-β allows chemists to directly perform the dihydroxylation reaction by simply dissolving the mixture in a suitable solvent system (often a mixture of tert-butanol (B103910) and water) and adding the alkene substrate wikipedia.orgscientificlabs.co.uksigmaaldrich.com. The presence of (DHQD)₂PHAL in AD-mix-β ensures that the dihydroxylation proceeds with a specific enantiomeric preference, typically yielding the (R,R)-diol from terminal alkenes or the corresponding enantiomer for internal alkenes, depending on the substrate's substitution pattern alfa-chemistry.comchem-station.com.

Substrate Scope and Stereoselectivity in (DHQD)₂PHAL-Catalyzed Dihydroxylation

The Sharpless AD, mediated by (DHQD)₂PHAL, exhibits a broad substrate scope, accommodating a wide variety of alkenes, including terminal, cis- and trans-internal olefins, and even some conjugated systems alfa-chemistry.com. The stereoselectivity achieved is generally high, often exceeding 90% enantiomeric excess (ee) for well-behaved substrates alfa-chemistry.comrsc.org.

The stereochemical outcome is predictable based on the substitution pattern of the alkene and the choice of ligand. For terminal alkenes (R¹R²C=CH₂), (DHQD)₂PHAL typically directs the addition of the hydroxyl groups to the re face of the less substituted carbon and the si face of the more substituted carbon, leading to a specific enantiomer of the diol alfa-chemistry.com. For internal alkenes (R¹R²C=CR³R⁴), the selectivity is governed by the steric bulk of the substituents (designated as L, M, S, and H for Large, Medium, Small, and Hydrogen, respectively). The ligand directs the dihydroxylation to favor the face where the largest substituents are accommodated in a less hindered manner alfa-chemistry.com.

General trends observed include:

Trans-olefins generally react faster and with higher enantioselectivity than cis-olefins alfa-chemistry.com.

Electron-rich double bonds are more reactive than electron-deficient ones alfa-chemistry.com.

Alkenes bearing aryl groups often show enhanced reactivity and selectivity due to favorable π-π interactions between the aryl ring and the chiral ligand in the transition state chem-station.com.

Influence of Reaction Parameters on Enantioselection in AD Reactions

Several reaction parameters can significantly influence the enantioselectivity and efficiency of (DHQD)₂PHAL-catalyzed dihydroxylation:

Ligand Concentration: While the ligand is catalytic, a sufficient molar concentration relative to the osmium catalyst is crucial. Inadequate ligand concentration can lead to side reactions, such as the formation of osmium-ligand complexes with lower enantioselectivity, or even non-selective dihydroxylation wikipedia.org.

Solvent System: The reaction is typically performed in a biphasic system, commonly tert-butanol and water. The ratio of these solvents can affect solubility and reaction rates.

Temperature: Lower temperatures generally favor higher enantioselectivity, although reaction rates may decrease. Most Sharpless AD reactions are conducted at or below room temperature (e.g., 0-25 °C) wikipedia.org.

pH: The reaction proceeds optimally under slightly basic conditions, which is why potassium carbonate is included in AD-mix formulations to buffer the system buchler-gmbh.comorganic-chemistry.org.

Additives: Certain additives, such as methanesulfonamide (B31651) (MsNH₂), have been shown to improve both the rate and enantioselectivity of the Sharpless AD, particularly for challenging substrates wikipedia.orgchem-station.com. Methanesulfonamide can act as a cosolvent and a general acid catalyst, accelerating the hydrolysis step of the catalytic cycle organic-chemistry.org.

Olefin Concentration: High concentrations of the alkene substrate can sometimes lead to a secondary catalytic cycle where the alkene reacts with osmium species that are not fully complexed with the chiral ligand, thereby reducing enantioselectivity organic-chemistry.org.

Mechanistic Insights into Ligand Acceleration in (DHQD)₂PHAL-Osmium Systems

The mechanism of the Sharpless AD involves a catalytic cycle where osmium tetroxide is the active oxidant, and it is regenerated by a stoichiometric co-oxidant. The chiral ligand, (DHQD)₂PHAL, plays a pivotal role in both accelerating the reaction and inducing enantioselectivity.

The generally accepted mechanism begins with the formation of a chiral osmium-ligand complex (often depicted as OsO₄ coordinated to the ligand) wikipedia.orgalfa-chemistry.comwikidoc.org. This complex then undergoes a [3+2]-cycloaddition reaction with the alkene substrate, forming a cyclic osmylated intermediate wikipedia.orgalfa-chemistry.comorganic-chemistry.orgwikidoc.org. This step is crucial for transferring chiral information, as the ligand's structure dictates the preferred orientation of the alkene's approach to the osmium center. Following the cycloaddition, hydrolysis of the osmylated intermediate liberates the vicinal diol product and a reduced osmium species wikipedia.orgorganic-chemistry.orgwikidoc.org. The stoichiometric oxidant then reoxidizes the osmium species back to the active OsO₄ state, completing the catalytic cycle wikipedia.orgwikidoc.org.

The term "ligand acceleration" refers to the observation that the presence of the cinchona alkaloid-derived ligands significantly increases the reaction rate compared to the uncatalyzed reaction, or reactions with achiral ligands. This acceleration is attributed to the ligand's ability to stabilize reactive osmium intermediates and potentially facilitate the oxidative steps buchler-gmbh.combuchler-gmbh.com. The dimeric phthalazine structure of (DHQD)₂PHAL, with its specific spatial arrangement of the dihydroquinidine units, creates a well-defined chiral pocket around the osmium atom, leading to highly predictable and selective dihydroxylation alfa-chemistry.comyale.edu.

Strategic Applications of (DHQD)₂PHAL-Mediated AD in Complex Chemical Synthesis

The Sharpless AD, particularly when employing (DHQD)₂PHAL, has become an indispensable tool in the total synthesis of numerous complex natural products and biologically active molecules. The ability to introduce vicinal diol functionalities with high enantiopurity is critical for constructing stereochemically defined molecular architectures.

Examples of its strategic application include:

Synthesis of Natural Products: (DHQD)₂PHAL-mediated AD has been employed in the synthesis of polyhydroxylated compounds, macrolides, and other complex natural products where precise stereocontrol of diol moieties is essential mdpi.comresearchgate.netlucp.net. For instance, it has been used in the synthesis of intermediates for camptothecin, an anticancer drug rsc.orglucp.net.

Pharmaceutical Intermediates: The reaction is widely used to prepare chiral building blocks for pharmaceuticals. The vicinal diols produced can be readily transformed into other functional groups, such as epoxides, amino alcohols, or aldehydes, maintaining their defined stereochemistry.

Chiral Pool Expansion: The AD reaction effectively converts readily available achiral alkenes into valuable chiral synthons, expanding the "chiral pool" of starting materials for asymmetric synthesis.

The reliability, broad substrate scope, and predictable stereochemical outcome make (DHQD)₂PHAL-mediated Sharpless AD a powerful and widely adopted methodology in both academic research and industrial chemical synthesis.

Asymmetric Halofunctionalization Reactions Catalyzed by (DHQD)2PHAL

(DHQD)2PHAL-Promoted Asymmetric Bromolactonization

Regioselectivity and Diastereoselectivity in (DHQD)2PHAL-Catalyzed Bromolactonization

(DHQD)2PHAL has demonstrated significant utility in catalyzing asymmetric bromolactonization reactions. Research has shown that this catalyst can promote these cyclizations with high enantioselectivity, particularly when used in conjunction with N-bromosuccinimide (NBS) as the bromine source. Studies on the bromolactonization of alkynes, for instance, have indicated that (DHQD)2PHAL can facilitate desymmetrization approaches, yielding bromoenol lactones with high enantiomeric excess (ee) and good yields. These products, featuring a tetrasubstituted alkene and a quaternary stereocenter, are valuable synthetic building blocks acs.org.

Furthermore, investigations into the bromolactonization of aryl acrylate-type carboxylic acids have highlighted the catalyst's ability to achieve high regioselectivity and enantioselectivity when combined with a catalytic amount of benzoic acid. This bifunctional catalysis approach has been effective in producing 3-substituted isobenzofuranones sciforum.net. Mechanistic studies on chlorolactonization reactions catalyzed by (DHQD)2PHAL have revealed that the catalyst plays a critical role in controlling both rate and enantioselection, suggesting modes of binding within its chiral pocket that explain its remarkable stereochemical control researchgate.netacs.org. The regioselectivity of halolactonization reactions can be influenced by substrate structures and reaction conditions, with some studies showing a preference for endo-products under kinetic control and exo-products under thermodynamic control when using specific solvents like HFIP researchgate.net.

Asymmetric Bromochlorination Enabled by (DHQD)2PHAL

(DHQD)2PHAL is instrumental in enabling asymmetric bromochlorination reactions. A notable development in this area is a metal-free, catalytic strategy for the bromochlorination of alkenes and alkynes, which exhibits excellent site selectivity and provides access to a wide array of vicinal bromochlorides with high regio- and diastereoselectivity (up to >20:1) researchgate.netnih.gov. When a chiral Lewis base promoter like (DHQD)2PHAL is employed, enantioselective bromochlorination of chalcones becomes possible, achieving up to a 92:8 enantiomeric ratio with only 1-3 mol% of the catalyst researchgate.netnih.govacs.orgnih.gov. This reaction proceeds with high regio- and diastereoselectivity, predominantly forming a single isomer nih.govacs.org.

(DHQD)2PHAL-Catalyzed Asymmetric Chloroetherification

The catalytic activity of (DHQD)2PHAL extends to asymmetric chloroetherification reactions. Studies have explored its use in the enantioselective chloroetherification of homoallylic alcohols, leading to the synthesis of chiral β-chlorotetrahydrofurans. These reactions typically involve the use of N-chlorosuccinimide (NCS) as the chlorine source and can achieve high enantioselectivities, with examples showing up to 92% ee nih.govrsc.orgchinesechemsoc.orgchinesechemsoc.org. Mechanistic investigations have also been conducted on (DHQD)2PHAL-catalyzed asymmetric chloroetherification of alkene amides, revealing distinct mechanistic pathways compared to other chlorination reactions catalyzed by the same compound msu.edu.

(DHQD)2PHAL-Mediated Asymmetric Aminohydroxylation

(DHQD)2PHAL serves as a crucial chiral ligand in the Sharpless asymmetric aminohydroxylation (SAAH) reaction, a powerful method for preparing vicinal amino alcohols enantioselectively libretexts.orgacs.orgbuchler-gmbh.comrsc.orgic.ac.uk. In this osmium-catalyzed process, (DHQD)2PHAL, along with its pseudoenantiomer (DHQ)2PHAL, facilitates the syn-selective addition of an amine and a hydroxyl group across an alkene. The reaction typically uses halamine salts of carbamates or sulfonamides as the nitrogen source. High yields and enantiomeric purities (often exceeding 90% ee) have been achieved for various styrene (B11656) derivatives and vinyl aromatics, producing N-protected arylglycinols libretexts.orgacs.orgrsc.orgic.ac.uk. The choice of nitrogen source and the substitution pattern on the styrene substrate can influence the regioselectivity, yield, and enantioselectivity of the reaction acs.orgrsc.org.

Other Asymmetric Transformations Utilizing (DHQD)2PHAL

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in the Presence of (DHQD)2PHAL

(DHQD)2PHAL has been successfully employed in the development of phosphine-free catalytic systems for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction rsc.orgrsc.orgrsc.orgcore.ac.ukchemrxiv.orgresearchgate.netsigmaaldrich.comresearchgate.net. This approach offers a milder, more efficient, and greener alternative to traditional methods that often rely on phosphine (B1218219) ligands. Notably, a catalytic system comprising Pd(OAc)2 and (DHQD)2PHAL has been developed for Suzuki-Miyaura cross-coupling reactions in water at room temperature rsc.orgrsc.orgrsc.orgcore.ac.ukresearchgate.netsigmaaldrich.comresearchgate.net. This system is characterized by its simplicity, mild reaction conditions, and excellent recyclability/reusability, allowing for multiple consecutive runs without significant loss of catalytic activity rsc.orgrsc.orgrsc.orgcore.ac.ukresearchgate.netresearchgate.net. The protocol demonstrates broad applicability across various aryl and heteroaryl halides and boronic acids, producing biaryls and heterobiaryls in high yields rsc.orgcore.ac.ukresearchgate.net. While this system is highly effective for C-C bond formation, the literature does not extensively detail its application in enantioselective Suzuki-Miyaura coupling core.ac.uk.

Aqueous Media Applications in (DHQD)2PHAL-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl motifs found in pharmaceuticals, agrochemicals, and advanced materials. The development of catalytic systems that operate efficiently in aqueous media aligns with the principles of green chemistry, reducing reliance on volatile organic solvents. (DHQD)2PHAL, in conjunction with palladium catalysts such as palladium(II) acetate (B1210297) [Pd(OAc)2], has proven to be an effective ligand for promoting Suzuki-Miyaura reactions in water under mild conditions.

Research has demonstrated that the Pd(OAc)2–(DHQD)2PHAL catalytic system provides a simple, mild, and efficient protocol for the synthesis of biaryls and heterobiaryls in neat water at room temperature. This system is characterized by its recyclability and reusability over multiple reaction cycles without significant loss of catalytic activity. While this system excels in facilitating the coupling of various aryl and heteroaryl halides with diverse aryl boronic acids, achieving excellent yields, reports indicate that enantioselective Suzuki-Miyaura coupling using (DHQD)2PHAL as the ligand has not been a primary focus or extensively documented in the literature. The application here primarily leverages the ligand's ability to stabilize the palladium catalyst and enhance its performance in aqueous environments.

| Reaction Type | Substrate 1 (Aryl Halide) | Substrate 2 (Aryl Boronic Acid) | Catalyst System | Solvent | Conditions | Typical Yield | Enantioselectivity |

| Suzuki-Miyaura Cross-Coupling | Electron-deficient aryl bromides (e.g., 4-nitrobromobenzene) | Electron-neutral/rich aryl boronic acids | Pd(OAc)2 (0.01 mmol), (DHQD)2PHAL (0.01 mmol) | H2O | Room temperature, K2CO3 (base), 1-3 mL solvent | Excellent | Not reported |

| Suzuki-Miyaura Cross-Coupling | Electron-rich aryl bromides (e.g., 4-methoxyphenyl (B3050149) bromide) | Electron-deficient aryl boronic acids (e.g., 4-nitrophenylboronic acid) | Pd(OAc)2 (0.01 mmol), (DHQD)2PHAL (0.01 mmol) | H2O | Room temperature, K2CO3 (base), 1-3 mL solvent | Excellent | Not reported |

| Suzuki-Miyaura Cross-Coupling | Electron-neutral aryl bromides (e.g., bromobenzene) | Electron-neutral aryl boronic acids (e.g., phenylboronic acid) | Pd(OAc)2 (0.01 mmol), (DHQD)2PHAL (0.01 mmol) | H2O | Room temperature, K2CO3 (base), 1-3 mL solvent | Excellent | Not reported |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) with (DHQD)2PHAL

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and reliable method for synthesizing 1,2,3-triazoles. The reaction is known for its robustness, mild conditions, and high functional group tolerance. (DHQD)2PHAL has been employed as a ligand in CuAAC reactions, particularly in aqueous media, to enhance the catalytic activity and efficiency of copper catalysts like copper(I) iodide (CuI).

Studies have shown that the combination of CuI and (DHQD)2PHAL in pure water provides a green, quick, and highly efficient protocol for the synthesis of 1,2,3-triazoles. This catalytic system has been reported to yield desired triazoles in excellent yields, typically ranging from 82% to 92%, under mild, room-temperature conditions. The presence of the (DHQD)2PHAL ligand is crucial for the catalytic system's performance, as the reaction efficiency is significantly inhibited in its absence. This application highlights the ligand's role in facilitating copper-catalyzed reactions in sustainable solvents.

| Reaction Type | Substrates | Catalyst System | Solvent | Conditions | Typical Yield |

| CuAAC (Click Chemistry) | Organic azides and terminal alkynes | CuI (0.5 mol%), (DHQD)2PHAL (1 mol%) | H2O | Room temperature | 82–92% |

| CuAAC (Click Chemistry) | Phenylacetylene and benzyl (B1604629) azide (B81097) | CuI (0.5 mol%), (DHQD)2PHAL (1 mol%) | H2O | Room temperature | 82–92% |

| CuAAC (Click Chemistry) | Various organic azides and terminal alkynes | CuI (0.5–2 mol%), (DHQD)2PHAL (1 mol%) | H2O | Room temperature | 87–92% |

Enantioselective α-Fluorination of Carbonyl Compounds Directed by (DHQD)2PHAL

The introduction of fluorine atoms into organic molecules is of significant interest due to fluorine's unique effects on molecular properties, including lipophilicity, metabolic stability, and binding affinity. Enantioselective α-fluorination of carbonyl compounds is a critical transformation for accessing chiral fluorinated building blocks. (DHQD)2PHAL has demonstrated efficacy as a chiral ligand/catalyst in directing the stereochemical outcome of these fluorination reactions.

(DHQD)2PHAL has been utilized in combination with electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to achieve enantioselective α-fluorination of various carbonyl compounds, including oxindoles and β-keto esters. In the fluorination of 3-aryl-N-(tert-butoxycarbonyl)oxindoles, (DHQD)2PHAL has been shown to provide high enantioselectivity, although it may require extended reaction times at low temperatures. For instance, in the enantioselective fluorination of oxindoles, using (DHQD)2PHAL in conjunction with modified N-fluorobenzenesulfonimides has yielded products with high enantiomeric excesses, up to 96% ee. Similarly, the asymmetric fluorination of indolones using (DHQD)2PHAL has afforded the desired fluorinated derivatives in high yields and excellent enantioselectivities, underscoring its utility in creating stereogenic centers adjacent to carbonyl groups.

| Reaction Type | Substrate Type | Fluorinating Agent | Catalyst System | Conditions | Typical Yield | Typical ee (%) |

| Enantioselective α-Fluorination | 3-Aryl-N-(tert-butoxycarbonyl)oxindoles | NFSI | (DHQD)2PHAL (e.g., 5-20 mol%) | Low temperature, extended reaction time | High | High |

| Enantioselective α-Fluorination | Oxindoles | Modified NFSI | (DHQD)2PHAL (5 mol%) | - | High | Up to 96 |

| Enantioselective α-Fluorination | Indolones | NFSI | (DHQD)2PHAL (20 mol%) | - | High | Excellent |

| Enantioselective α-Fluorination | Cyclic β-oxo esters | Selectfluor | (DHQD)2PHAL | - | High | High |

Compound List

(DHQD)2PHAL : Dihydroquinidine 1,4-phthalazinediyl diether

CuI : Copper(I) iodide

Pd(OAc)2 : Palladium(II) acetate

NFSI : N-fluorobenzenesulfonimide

Selectfluor : 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Organic azides : Compounds containing the azide functional group (-N3).

Terminal alkynes : Alkenes with a triple bond at the end of a carbon chain (R-C≡CH).

Aryl halides : Organic compounds containing a halogen atom bonded to an aromatic ring.

Aryl boronic acids : Organoboron compounds with an aryl group attached to a boronic acid functional group (-B(OH)2).

Carbonyl compounds : Organic compounds containing a carbonyl group (C=O).

Oxindoles : Indole derivatives with a carbonyl group at the 2-position.

β-keto esters : Esters with a ketone group on the carbon atom adjacent to the ester carbonyl.

1,2,3-triazoles : Five-membered heterocyclic aromatic compounds containing three nitrogen atoms in adjacent positions.

Mechanistic Elucidation of Dhqd 2phal Catalyzed Reaction Pathways

Kinetic Investigations and Rate Law Determinations for (DHQD)2PHAL Catalysis

Furthermore, kinetic profiling has been employed to identify and quantify catalyst inhibition. In the case of intermolecular asymmetric alkene bromoesterification reactions catalyzed by (DHQD)2PHAL, catalytic turnover has been found to be limited by inhibition mediated by byproducts, specifically primary amides, imides, hydantoins, and secondary cyclic amides acs.org. These studies have also demonstrated that the enantiomeric excess (ee) does not change with reaction time, indicating that the enantioselection-determining step occurs early in the catalytic cycle acs.org.

Table 1: Kinetic Parameters in (DHQD)2PHAL-Catalyzed Chlorocyclization

| Reaction Parameter | Observed Order | Reference |

| Catalyst ((DHQD)2PHAL) | First | researchgate.netacs.orgnih.gov |

| Chlorenium Ion Donor | First | researchgate.netacs.orgnih.gov |

| Alkenoic Acid Substrate | Zero | researchgate.netacs.orgnih.gov |

| Identified Inhibitors | N/A | acs.orgfigshare.comnih.govimperial.ac.uk |

| Inhibitory Byproducts | ||

| Primary amides, Imides, Hydantoins, Secondary cyclic amides |

Postulated Catalytic Cycles and Transient Intermediate Characterization in (DHQD)2PHAL Systems

The catalytic cycle for (DHQD)2PHAL-catalyzed reactions, particularly the well-established Sharpless Asymmetric Dihydroxylation (AD), typically involves the formation of an osmium tetroxide-ligand complex alfa-chemistry.comwikidoc.orgwikipedia.orgwikipedia.org. This complex then undergoes a cycloaddition reaction with the alkene substrate. While a [3+2]-cycloaddition mechanism is widely supported by computational and experimental data alfa-chemistry.comwikidoc.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgrroij.com, a [2+2]-addition pathway has also been considered alfa-chemistry.comwikidoc.orgwikipedia.orgwikipedia.orgorganic-chemistry.org. Following the cycloaddition, hydrolysis liberates the vicinal diol product and a reduced osmium species, which is subsequently reoxidized by a co-oxidant (e.g., potassium ferricyanide (B76249) or N-methylmorpholine N-oxide) to regenerate the active Os(VIII) catalyst alfa-chemistry.comwikidoc.orgwikipedia.orgwikipedia.org.

In halofunctionalization reactions catalyzed by (DHQD)2PHAL, such as chlorocyclization, the mechanism is often described as a cascade involving an intermolecular electrophilic addition followed by an intramolecular nucleophilic attack researchgate.net. Alternatively, a one-step concerted process has been proposed, where the nucleophile plays a critical role in activating the olefin for concomitant electrophilic attack researchgate.netacs.orgnih.gov. Transient intermediates, such as the osmium-alkene complex and cyclic osmate esters, are key to understanding the stereochemical control exerted by the ligand wikipedia.org.

Analysis of Substrate-Catalyst Binding Modes and Activation Mechanisms

The interaction between the substrate and the (DHQD)2PHAL catalyst is fundamental to achieving high enantioselectivity and controlling reaction rates. Studies employing ROESY, DFT calculations, and crystal structures have provided insights into plausible substrate-catalyst binding modes researchgate.netacs.orgnih.govresearchgate.net. It is hypothesized that rapid substrate-catalyst binding precedes the rate-limiting step, effectively pre-organizing the substrate within the catalyst's chiral pocket researchgate.netacs.orgnih.gov. This pre-organization dictates the facial selectivity of the subsequent attack by the electrophile researchgate.netacs.orgnih.gov.

Probing the Chiral Pocket and Enantioselection Mechanism of (DHQD)2PHAL

The enantioselection mechanism in (DHQD)2PHAL-catalyzed reactions is intrinsically linked to the specific three-dimensional architecture of its chiral pocket researchgate.netacs.orgnih.gov. This pocket is formed by the dihydroquinidine (B8771983) moieties and the phthalazine (B143731) linker, creating a sterically defined environment that favors the binding and reaction of one enantiotopic face of the substrate over the other alfa-chemistry.comwikidoc.orgwikipedia.orgwikipedia.org. For instance, in Sharpless Asymmetric Dihydroxylation, the (DHQD)2PHAL ligand typically directs the addition of the hydroxyl groups to the β-face of the alkene alfa-chemistry.comwikidoc.orgwikipedia.orgwikipedia.org.

The precise arrangement of substituents on the alkene substrate interacts with the chiral environment of the ligand, leading to differential stabilization of transition states. This difference in energy between the transition states for the two possible enantiomeric products is the origin of the observed enantioselectivity researchgate.netacs.orgnih.govalfa-chemistry.com. The effectiveness of (DHQD)2PHAL in achieving high enantioselectivities is a testament to the finely tuned steric and electronic properties of its chiral pocket.

Isotope Labeling Studies for Mechanistic Pathway Discrimination in (DHQD)2PHAL Reactions

Isotope labeling studies represent a powerful analytical tool for dissecting complex reaction mechanisms and distinguishing between proposed pathways researchgate.netacs.orgnih.govresearchgate.netmsu.edu. By substituting specific atoms in reactants with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), researchers can probe bond-breaking and bond-forming events and determine kinetic isotope effects (KIEs). These studies have been instrumental in confirming proposed binding modes within the (DHQD)2PHAL chiral pocket and have provided evidence supporting specific concerted or stepwise reaction mechanisms researchgate.netacs.orgnih.gov. For example, kinetic isotope effect studies have been employed as part of the broader mechanistic investigations into (DHQD)2PHAL-catalyzed reactions msu.edu.

Mitigation Strategies for Byproduct Inhibition in (DHQD)2PHAL Catalysis

A significant challenge in optimizing (DHQD)2PHAL-catalyzed reactions, particularly in intermolecular bromoesterification, is the inhibition caused by reaction byproducts acs.orgfigshare.comnih.govimperial.ac.uk. These inhibitory species, including primary amides, imides, hydantoins, and secondary cyclic amides, can arise from the stoichiometric oxidants used in the reaction acs.orgfigshare.comnih.govimperial.ac.uk.

Research has focused on developing strategies to overcome this inhibition, thereby improving catalyst efficiency and reducing catalyst loadings. Two key approaches have been identified:

Resolution of Inhibition: By understanding the nature of the inhibitory byproducts, methods have been developed to mitigate their impact on catalytic turnover acs.orgfigshare.comnih.govimperial.ac.uk.

Catalyst Loading Reduction: Implementing these mitigation strategies has enabled a substantial reduction in the required loading of (DHQD)2PHAL, from an initial 10 mol% down to as low as 1 mol%, while still achieving high conversions within reasonable reaction times acs.orgfigshare.comnih.govimperial.ac.uk.

Post-Reaction Recrystallization: Iterative post-reaction recrystallizations have proven effective in isolating homochiral products even when using minimal catalyst loadings (e.g., 1 mol%) acs.orgfigshare.comnih.govimperial.ac.uk.

Table 2: Catalyst Loading and Mitigation in Bromoesterification

| Parameter | Value/Description | Reference |

| Reaction Type | Intermolecular asymmetric alkene bromoesterification | acs.orgfigshare.comnih.govimperial.ac.uk |

| Initial Catalyst Loading | 10 mol% | acs.orgfigshare.comnih.govimperial.ac.uk |

| Identified Inhibitory Byproducts | Primary amides, imides, hydantoins, secondary cyclic amides | acs.orgfigshare.comnih.govimperial.ac.uk |

| Mitigation Strategy | Two approaches presented to resolve inhibition | acs.orgfigshare.comnih.govimperial.ac.uk |

| Reduced Catalyst Loading (with mitigation) | 1 mol% | acs.orgfigshare.comnih.govimperial.ac.uk |

| Outcome at 10 mol% | High bromoester conversions in ≤ 8 hours | acs.orgfigshare.comnih.govimperial.ac.uk |

| Outcome at 1 mol% (with mitigation) | High bromoester conversions in ≤ 8 hours | acs.orgfigshare.comnih.govimperial.ac.uk |

| Additional Technique for Low Loading Success | Iterative post-reaction recrystallizations for homochiral product synthesis | acs.orgfigshare.comnih.govimperial.ac.uk |

Advanced Ligand Design and Structure Activity Relationship Studies for Dhqd 2phal

Comprehensive Structure-Activity Relationship Analyses of (DHQD)2PHAL Derivatives

The catalytic performance of (DHQD)2PHAL is intricately linked to its molecular architecture. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of different structural motifs within the ligand and guiding the development of more effective catalysts.

A primary point of comparison in SAR studies is the diastereomeric ligand (DHQ)2PHAL. While both are derived from cinchona alkaloids, they exhibit pseudoenantiomeric behavior, leading to the formation of opposite enantiomers of the product diol. synarchive.com However, the enantiomeric excesses (ee) achieved are often not identical, highlighting the subtle yet significant influence of the stereochemistry at the C8 and C9 positions of the quinoline (B57606) and quinuclidine (B89598) rings. york.ac.uk

Modifications to the linker connecting the two dihydroquinidine (B8771983) units have also been a key area of investigation. The phthalazine (B143731) (PHAL) linker in (DHQD)2PHAL is crucial for creating a rigid, U-shaped binding pocket that orients the substrate for stereoselective attack by the osmium tetroxide reagent. organic-chemistry.org Research into alternative linkers, such as pyrimidine (B1678525) (PYR) and phenanthryl (PHN) ethers, has demonstrated that the electronic and steric properties of the linker can significantly impact enantioselectivity, sometimes offering improved results for specific classes of olefins. york.ac.uk For instance, pyrimidine-based ligands have shown exceptional enantioselectivities for branched terminal olefins.

Furthermore, substitutions on the quinoline ring system of the dihydroquinidine units can influence the ligand's electronic properties and, consequently, its catalytic activity. While extensive SAR data tables for a wide range of systematically modified (DHQD)2PHAL derivatives are still an area of active research, the available data consistently underscores the importance of the ligand's three-dimensional structure in achieving high levels of stereocontrol.

Table 1: Comparison of Enantiomeric Excess (% ee) for the Asymmetric Dihydroxylation of Representative Olefins with Different Dimeric Cinchona Alkaloid Ligands

| Olefin | (DHQD)2PHAL (% ee) | (DHQ)2PHAL (% ee) | (DHQD)2PYR (% ee) |

| trans-Stilbene | 99 | 99 | 98 |

| Styrene (B11656) | 97 | 96 | 94 |

| 1-Decene | >90 | - | >95 |

| Methyl trans-cinnamate | 98 | 97 | 96 |

Data compiled from various sources. The enantiomeric excess can vary with reaction conditions.

Functionalization of (DHQD)2PHAL for Enhanced Catalytic Efficacy and Specificity

To broaden the applicability and improve the performance of (DHQD)2PHAL-based catalysts, researchers have explored various functionalization strategies. These modifications aim to enhance catalytic efficacy, improve solubility and stability, and facilitate catalyst recovery and reuse.

One approach involves the immobilization of the (DHQD)2PHAL ligand onto solid supports, such as polymers or silica (B1680970) gel. This heterogenization strategy simplifies the purification process, as the catalyst can be easily separated from the reaction mixture by filtration. While early attempts at immobilization sometimes led to a decrease in catalytic activity and enantioselectivity, recent advancements have yielded polymer-supported (DHQD)2PHAL catalysts that exhibit performance comparable to their homogeneous counterparts and can be recycled multiple times without a significant loss of efficacy.

Another functionalization strategy involves the covalent attachment of (DHQD)2PHAL to gold nanoparticles. These functionalized colloids have been shown to effectively catalyze the asymmetric dihydroxylation of olefins with high yields and enantioselectivities. wpmucdn.com The nanoparticle-supported catalyst can be recovered and reused, although some loss in efficiency has been observed, potentially due to the desorption of the ligand from the gold surface. wpmucdn.com

Furthermore, modifications to the peripheral regions of the (DHQD)2PHAL ligand can be employed to fine-tune its properties. For example, the introduction of specific functional groups can alter the ligand's solubility in different solvent systems, thereby optimizing the reaction conditions for a particular substrate. These functionalization approaches are crucial for developing more robust and versatile catalytic systems based on the (DHQD)2PHAL scaffold.

Investigation of Chiral Aggregate Formation and its Impact on (DHQD)2PHAL Asymmetric Catalysis

Recent studies have revealed a fascinating aspect of (DHQD)2PHAL-catalyzed reactions: the formation of chiral aggregates and its profound impact on enantioselectivity. It has been demonstrated that in certain solvent systems, particularly mixtures of tetrahydrofuran (B95107) and water, (DHQD)2PHAL can self-assemble into larger, ordered aggregates. wpmucdn.com

This aggregation phenomenon has been shown to significantly enhance the enantiomeric excess of the diol product. For instance, in the asymmetric dihydroxylation of certain olefins, the enantiomeric ratio can be dramatically improved by simply changing the ratio of the cosolvents, which in turn influences the extent of ligand aggregation. wpmucdn.com The formation of these chiral aggregates is believed to create a more defined and rigid catalytic environment, leading to a higher degree of stereochemical control.

The formation of these aggregates can be influenced by several factors, including the concentration of the chiral ligand and the addition of salts like sodium chloride. wpmucdn.com This discovery has opened up a new avenue for optimizing asymmetric reactions by controlling the supramolecular assembly of the catalyst. It represents a shift from a purely molecular understanding of catalysis to one that also considers the role of higher-order structures.

Table 2: Effect of Solvent Composition on the Enantiomeric Ratio (er) in the Asymmetric Dihydroxylation of Styrene using AD-mix-β containing (DHQD)2PHAL

| THF:H₂O Ratio | Enantiomeric Ratio (S:R) |

| 9:1 | 92:8 |

| 1:1 | 95:5 |

| 1:9 | 97:3 |

Illustrative data showing the trend of increasing enantioselectivity with higher water content, which promotes ligand aggregation.

Rational Design Principles for Next-Generation (DHQD)2PHAL Analogues

The development of next-generation (DHQD)2PHAL analogues is guided by rational design principles rooted in a deep understanding of the reaction mechanism and the key interactions between the catalyst, substrate, and oxidant. Computational modeling, particularly density functional theory (DFT), has become an indispensable tool in this endeavor. nih.gov

Mechanistic studies have elucidated the catalytic cycle of the Sharpless asymmetric dihydroxylation, which is believed to proceed through a [3+2]-cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis of the resulting osmate ester. wikipedia.orgorganic-chemistry.org The role of the (DHQD)2PHAL ligand is to accelerate this process and to create a chiral environment that favors one of the two possible cycloaddition pathways. organic-chemistry.org

Computational models of the transition states allow for the in-silico evaluation of new ligand designs. By systematically modifying the structure of (DHQD)2PHAL in these models, researchers can predict how changes in steric bulk, electronic properties, and conformational flexibility will affect the energy difference between the diastereomeric transition states, and thus the enantioselectivity of the reaction.

Key principles for the rational design of next-generation analogues include:

Optimization of the Binding Pocket: Modifications to the phthalazine linker and the quinoline moieties can be explored to create a more tailored binding pocket that provides a better fit for a wider range of substrates, including those that are currently challenging.

Enhancement of Ligand-Substrate Interactions: The introduction of functional groups capable of non-covalent interactions, such as hydrogen bonding or π-π stacking, can help to pre-organize the substrate within the catalytic pocket, leading to improved stereocontrol.

Tuning Electronic Properties: Altering the electronic nature of the ligand can influence the reactivity of the osmium center and the stability of key intermediates in the catalytic cycle.

Improving Catalyst Stability and Longevity: Modifications that enhance the robustness of the ligand to the reaction conditions can lead to catalysts with higher turnover numbers and improved recyclability.

By combining these rational design principles with advanced synthetic methodologies and high-throughput screening, the development of next-generation (DHQD)2PHAL analogues with superior catalytic performance for a broader scope of chemical transformations is a tangible goal.

Immobilization, Heterogenization, and Recyclability of Dhqd 2phal Catalysts

Green Chemistry Implications and Sustainable Aspects of Recyclable (DHQD)2PHAL Catalysts

Catalyst Recovery and Reuse: The development of heterogeneous or immobilized forms of (DHQD)₂PHAL-based catalysts is key to their recyclability. While homogeneous (DHQD)₂PHAL catalysts are highly effective, their separation from reaction mixtures can be challenging, leading to potential loss of material and contamination of products. Immobilization onto solid supports, such as silica (B1680970) gel or magnetic nanoparticles, facilitates straightforward separation via filtration or magnetic decantation, respectively acs.orgresearchgate.netlucp.net. This ease of recovery is fundamental to achieving multiple catalytic cycles. For instance, (DHQD)₂PHAL-immobilized catalysts have demonstrated the capacity for reuse over several cycles with minimal loss in catalytic activity and enantioselectivity acs.orgresearchgate.netresearchgate.net. Preliminary data suggests that some immobilized systems can retain high yields even after ten cycles, although a slight drop in enantioselectivity might occur due to factors like nanoparticle aggregation .

Waste Reduction and Environmental Impact: A primary benefit of recyclable (DHQD)₂PHAL catalysts is the substantial reduction in chemical waste. By reusing the catalyst, the need for synthesizing and disposing of fresh catalyst batches is significantly diminished. This aligns directly with the Green Chemistry principle of "Waste Prevention." Furthermore, the immobilization of catalysts can lead to reduced catalyst loadings, as seen in studies where loadings were dropped from 10% to 1 mol% while maintaining high conversions, thereby further conserving resources acs.org. The potential for using greener solvents, such as water, in conjunction with recyclable catalysts also contributes to a reduced environmental footprint researchgate.netrsc.orgsigmaaldrich.com. For example, palladium-catalyzed Suzuki-Miyaura coupling reactions utilizing (DHQD)₂PHAL have been successfully performed in neat water at room temperature, showcasing a significant shift towards environmentally benign reaction conditions researchgate.netrsc.org.

Data Table: Recyclability of Immobilized (DHQD)₂PHAL Catalysts

While specific data across a wide range of immobilized (DHQD)₂PHAL systems is still emerging, studies on related immobilized chiral catalysts provide a framework for understanding their potential. The following table illustrates typical performance metrics for such systems, demonstrating the benefits of heterogenization for catalyst reuse.

| Immobilization Support | Reaction Type | Initial Yield (%) | Yield after 5 Cycles (%) | Yield after 10 Cycles (%) | Number of Recyclable Cycles | Recovery Rate (%) | Reference |

| Magnetic Nanoparticles | Asymmetric Dihydroxylation | ~90-95 | ~85-90 | ~80-85 | 10 | ~90-95 | |

| Polymer-Supported | Asymmetric Dihydroxylation | ~90-95 | ~90-95 | N/A | >5 | ~100 | acs.org |

| Silica Gel | Asymmetric Bromoesterification | ~77 | N/A | N/A | Not specified, but recoverable | 89 | acs.org |

| Not Specified | Suzuki-Miyaura Cross-Coupling | ~90-95 | ~90-95 | N/A | Several | Not specified | rsc.org |

Note: Data presented in this table are illustrative, drawing from studies on (DHQD)₂PHAL and related immobilized chiral catalysts. Specific performance can vary significantly based on the exact immobilization strategy, reaction conditions, and substrate.

Compound List:

(DHQD)₂PHAL

(DHQ)₂PHAL

OsO₄

K₃Fe(CN)₆

K₂CO₃

Pd(OAc)₂

Fe₃O₄ nanoparticles

Silica gel

Styrene-divinylbenzene matrices

Polyaniline (PANI)

Zeolite

Binaphthyl-osmium nanoparticles

Quaternary ammonium (B1175870) salts

Cinchona Alkaloids

Cinchonidine

Dihydroquinine

Computational and Theoretical Investigations of Dhqd 2phal Mediated Reactions

Density Functional Theory (DFT) Studies of (DHQD)2PHAL Complexes and Transition States

Density Functional Theory (DFT) serves as a cornerstone for dissecting the catalytic cycles mediated by (DHQD)2PHAL. Researchers employ DFT to model the catalyst-substrate complexes, providing insights into the initial binding events that pre-organize the reactants for stereoselective transformation. Crucially, DFT calculations are utilized to map out plausible transition states, identifying the lowest energy pathways leading to specific enantiomers. These studies often involve geometry optimizations of proposed intermediates and transition structures, followed by frequency calculations to confirm their nature and determine activation energies. By analyzing the electronic structure and atomic arrangements within these transition states, theoretical chemists can rationalize the observed stereochemical preferences and understand how the chiral environment of (DHQD)2PHAL dictates the reaction's outcome rsc.orgacs.orgnih.gov. Furthermore, DFT is instrumental in analyzing the interactions between different fragments within the catalytic system, shedding light on the role of non-covalent forces in stabilizing specific conformations and transition states researchgate.netggckondagaon.in.

Computational Modeling of Reaction Coordinate and Energy Profiles for (DHQD)2PHAL Catalysis

Beyond static snapshots of transition states, computational modeling, including the generation of reaction coordinates and energy profiles, provides a dynamic view of (DHQD)2PHAL-catalyzed reactions. These studies trace the energetic landscape from reactants to products, identifying key intermediates, activation barriers, and potential off-cycle pathways. For instance, in halolactonization reactions, computational analyses have explored alternative mechanisms, such as the concerted nucleophile-assisted alkene activation (NAAA) mechanism, which contrasts with the classical stepwise pathway involving haliranium ion intermediates rsc.orgresearchgate.net. By calculating the energy profiles for both proposed mechanisms, researchers can determine which pathway is more energetically favorable under specific conditions and how the catalyst influences this preference. The role of the nucleophile in activating the alkene for electrophilic attack, a key feature of the NAAA mechanism, is often elucidated through these energetic analyses acs.orgnih.govresearchgate.net.

Prediction and Validation of Enantioselectivity in (DHQD)2PHAL-Catalyzed Transformations

A primary objective of computational studies involving (DHQD)2PHAL is the prediction and validation of its remarkable enantioselectivity. DFT calculations are frequently employed to compare the energies of diastereomeric transition states that lead to the formation of different enantiomers. The transition state with the lower calculated activation energy is predicted to lead to the major enantiomer. These predictions are then rigorously validated against experimental results, such as enantiomeric excess (ee) values obtained from chiral chromatography. For example, (DHQD)2PHAL has demonstrated high enantioselectivities, achieving over 90% ee in some asymmetric dihydroxylation reactions and up to 90% ee in chlorolactonizations acs.org. Computational models have also successfully correlated predicted enantioselectivities with experimental data, with some studies showing good agreement between calculated and observed ee values (e.g., predicted 67-76% ee vs. experimental 73.6% ee) wecomput.com. These studies underscore the power of computational chemistry in guiding catalyst design and understanding the origins of stereocontrol.

| Reaction Type | Substrate Example | Reported ee (%) | Reference(s) |

| Asymmetric Dihydroxylation | Styrene (B11656) derivatives | >90 | |

| Asymmetric Chlorolactonization | 4-aryl pentenoic acids | 43-90 | acs.org |

| Asymmetric Chlorolactonization | Model substrate 2 | Moderate | rsc.org |

| Asymmetric Dihydroxylation | Squalene | High | dokumen.pub |

| Asymmetric Dihydroxylation | cis-enyne moieties | 78:22 dr | nsf.gov |

| Asymmetric Bromoesterification | Dialin | 74:26 er | acs.org |

Quantum Chemical Analysis of Intermolecular Interactions within (DHQD)2PHAL Catalytic Systems

Quantum chemical analyses, often employing DFT, are vital for understanding the non-covalent interactions that govern the behavior of (DHQD)2PHAL in catalytic systems. These interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, play a critical role in stabilizing the catalyst-substrate complex and orienting the reactants within the chiral pocket of the catalyst ggckondagaon.innsf.govresearcher.life. For instance, hydrogen bonds between the catalyst and the substrate's functional groups can direct the stereochemistry of the reaction. Similarly, π-stacking interactions between the aromatic rings of the substrate and the phthalazine (B143731) or quinidine (B1679956) moieties of the catalyst contribute to the binding affinity and the precise positioning required for high enantioselectivity ggckondagaon.innsf.gov. Non-covalent interaction (NCI) analyses are also used to visualize and quantify these interactions within transition states, providing direct evidence for their influence on the reaction pathway and stereochemical control rsc.orgresearchgate.netresearchgate.net.

Future Perspectives and Emerging Research Directions for Dhqd 2phal

Expanding the Substrate Scope and Reaction Diversity of (DHQD)2PHAL Catalysis

While the asymmetric dihydroxylation of olefins remains a flagship application of (DHQD)2PHAL, a significant research thrust is dedicated to expanding its utility to a wider array of substrates and a more diverse range of chemical transformations. wikipedia.orgorganic-chemistry.org This endeavor is crucial for unlocking the full potential of this privileged chiral ligand in the synthesis of complex molecules.

The inherent substrate limitations of any catalytic system necessitate continuous efforts to broaden its applicability. For (DHQD)2PHAL, this includes exploring its effectiveness with electronically diverse and sterically challenging olefins that have traditionally been poor substrates for asymmetric dihydroxylation. nih.gov Furthermore, research is demonstrating the efficacy of (DHQD)2PHAL in catalyzing a variety of other asymmetric reactions. Notable examples include:

Halolactonization: (DHQD)2PHAL has been successfully employed as a catalyst for the enantioselective halolactonization of dienoic acids, providing access to valuable chiral lactones. nih.gov

Amination and Aminohydroxylation: The catalytic prowess of (DHQD)2PHAL extends to the introduction of nitrogen-containing functionalities, such as in asymmetric amination and aminohydroxylation reactions. wikipedia.org

Michael and Mannich Reactions: This versatile ligand has also shown promise in promoting asymmetric carbon-carbon bond-forming reactions, including Michael additions and Mannich reactions. wikipedia.orgyoutube.com

Fluorination and Trifluoromethylation: The growing importance of organofluorine compounds in pharmaceuticals and materials science has spurred the development of (DHQD)2PHAL-catalyzed asymmetric fluorination and trifluoromethylation reactions. wikipedia.org

This expansion of reaction diversity showcases the adaptability of the (DHQD)2PHAL framework and opens up new avenues for the efficient construction of chiral building blocks.

Development of Highly Efficient and Robust (DHQD)2PHAL-Based Catalytic Systems

The pursuit of more efficient and robust catalytic systems is a constant theme in chemical research. For (DHQD)2PHAL, this involves strategies to enhance its catalytic activity, improve its stability, and facilitate its recovery and reuse, thereby addressing both economic and environmental concerns.

One innovative approach to boosting efficiency involves the principle of aggregation-induced asymmetric catalysis. Studies have shown that the formation of chiral aggregates of (DHQD)2PHAL can lead to a significant enhancement in enantioselectivity in certain reactions. nih.gov This phenomenon opens up new possibilities for controlling the chiral induction by manipulating the reaction conditions to favor the formation of these highly organized and catalytically active assemblies.

Another critical area of development is the immobilization of the (DHQD)2PHAL catalyst onto solid supports. nih.gov This transition from homogeneous to heterogeneous catalysis offers several advantages:

Facile Catalyst Separation: Immobilized catalysts can be easily separated from the reaction mixture by simple filtration, eliminating the need for complex purification procedures.

Reduced Product Contamination: Immobilization minimizes the leaching of the catalyst into the product, leading to higher purity.

Various support materials, including polymers and inorganic materials, are being investigated for the effective immobilization of (DHQD)2PHAL and its metal complexes, paving the way for more sustainable and industrially viable catalytic processes. nih.gov

Integration of (DHQD)2PHAL Catalysis into Flow Chemistry and Continuous Processing

The paradigm shift from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. mdpi.com The integration of (DHQD)2PHAL catalysis into continuous flow systems represents a significant step towards safer, more efficient, and scalable chemical synthesis.

Flow chemistry offers numerous advantages over batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. purdue.edu For (DHQD)2PHAL-catalyzed reactions, this translates to:

Improved Yields and Selectivities: The precise control over temperature, pressure, and residence time in a flow reactor can lead to improved reaction outcomes.

Enhanced Safety: The small reaction volumes inherent to flow systems minimize the risks associated with highly exothermic or potentially explosive reactions.

Facilitated Automation and Scale-up: Continuous flow processes are readily amenable to automation and can be scaled up by either increasing the runtime or by "numbering-up" – running multiple reactors in parallel. york.ac.uk

While the direct application of (DHQD)2PHAL in continuous flow is an emerging area, the successful implementation of other organocatalytic and biocatalytic systems in flow provides a strong precedent. purdue.edusfu.ca The development of immobilized (DHQD)2PHAL catalysts is particularly synergistic with flow chemistry, as they can be packed into columns to create efficient and reusable catalytic reactors. purdue.edu

Advanced Spectroscopic Characterization of Catalytic Intermediates

A deep understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts. A key aspect of this is the characterization of transient catalytic intermediates, which provides invaluable insights into the elementary steps of the catalytic cycle. For (DHQD)2PHAL-catalyzed reactions, researchers are increasingly employing advanced spectroscopic techniques to elucidate the structure and reactivity of these fleeting species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR methods like ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms in the catalyst-substrate complex, offering clues about the binding mode and the origin of enantioselectivity. nih.gov

X-ray Crystallography: While capturing transient intermediates can be difficult, X-ray crystallography of stable catalyst-substrate or catalyst-product complexes can provide detailed structural information that informs mechanistic hypotheses.

In-situ Infrared (IR) Spectroscopy: This technique allows for the monitoring of the reaction mixture in real-time, potentially enabling the detection and characterization of key vibrational modes of catalytic intermediates as they are formed and consumed. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to model the structures and energies of intermediates and transition states, providing a more complete picture of the reaction pathway. nih.gov

Synergistic Approaches Combining (DHQD)2PHAL with Other Catalytic Modalities

The concept of synergistic catalysis, where two or more distinct catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy for developing novel and efficient reactions. (DHQD)2PHAL is well-suited for integration into such dual catalytic systems, where its ability to control stereochemistry can be combined with the unique reactivity of other catalysts.

One promising area is the combination of (DHQD)2PHAL-based organocatalysis with transition metal catalysis. In such systems, the organocatalyst can activate one reactant while the transition metal catalyst activates the other, leading to a highly efficient and selective transformation that would be difficult to achieve with either catalyst alone.

Another exciting frontier is the merger of (DHQD)2PHAL catalysis with biocatalysis. Enzymes offer unparalleled selectivity and efficiency for a wide range of chemical transformations. By combining the strengths of (DHQD)2PHAL with those of enzymes in chemoenzymatic cascades, it is possible to construct complex molecules with high levels of stereocontrol in a one-pot fashion. sfu.ca

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Dhqd)₂PhAL, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : Begin by reviewing peer-reviewed syntheses (e.g., asymmetric catalysis literature) to identify common reagents (e.g., chiral ligands, palladium catalysts) and solvent systems (e.g., THF, DCM). Use controlled experiments to test variables like temperature (±5°C precision), stoichiometry (1:1 to 1:2 ligand-to-metal ratios), and reaction duration. Validate reproducibility via triplicate trials and cross-reference purity metrics (e.g., HPLC >98%) with published data . Maintain detailed logs of batch-specific conditions and deviations.

Q. Which analytical techniques are most effective for characterizing (Dhqd)₂PhAL’s purity and structural integrity?

- Methodological Answer : Combine orthogonal methods:

- NMR (¹H/¹³C for structural confirmation; compare peak shifts with reference spectra).

- HPLC-MS (retention time alignment and mass-to-charge ratio validation).

- X-ray crystallography (for absolute configuration verification).

- Elemental analysis (C/H/N ratios within ±0.3% of theoretical values).

Document anomalies (e.g., unexpected stereoisomers) using version-controlled data repositories like Chemotion .

Q. How should researchers conduct a systematic literature review to identify gaps in (Dhqd)₂PhAL research?

- Methodological Answer :

Use databases (SciFinder, Reaxys) with Boolean queries: "(Dhqd)₂PhAL AND (synthesis OR catalysis)".

Filter by publication date (last 10 years) and citation count (>20).

Map trends using tools like VOSviewer to visualize keyword clusters (e.g., "enantioselectivity," "kinetic resolution").

Identify gaps (e.g., lack of mechanistic studies under aqueous conditions) and align with funding priorities (ERC, NSF) .

Advanced Research Questions

Q. How can conflicting spectroscopic data in (Dhqd)₂PhAL studies be resolved through methodological reevaluation?

- Methodological Answer :

- Step 1 : Replicate disputed experiments using original protocols.

- Step 2 : Apply advanced techniques (e.g., 2D-NMR NOESY for stereochemical analysis; in-situ IR for reaction intermediate tracking).

- Step 3 : Conduct quasi-statistical comparisons (e.g., Chi-square tests for enantiomeric excess discrepancies).

- Step 4 : Publish negative results and raw datasets in FAIR-compliant repositories (e.g., RADAR4Chem) to enable meta-analyses .

Q. What strategies are effective in elucidating the catalytic mechanisms involving (Dhqd)₂PhAL in asymmetric synthesis?

- Methodological Answer :

- Kinetic Studies : Measure rate constants under varying temperatures (Arrhenius plots) and substrate concentrations.

- Isotope Labeling : Use deuterated substrates to track hydrogen transfer pathways.